molecular formula C9H7ClN2O B101043 1-Chloro-4-methoxyphthalazine CAS No. 19064-71-2

1-Chloro-4-methoxyphthalazine

Cat. No. B101043
CAS RN: 19064-71-2
M. Wt: 194.62 g/mol
InChI Key: GWYZIDACSVOFQB-UHFFFAOYSA-N
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Description

The compound 1-Chloro-4-methoxyphthalazine is a chemical structure that serves as a core for synthesizing various phthalazine derivatives. These derivatives have been explored for their potential applications in medicinal chemistry, particularly as anticancer and antioxidant agents. The presence of the chloro and methoxy substituents on the phthalazine ring provides reactive sites for further chemical modifications, which can lead to the development of compounds with significant biological activities .

Synthesis Analysis

The synthesis of phthalazine derivatives often involves the reaction of 1-Chloro-4-methoxyphthalazine with various nucleophiles. For instance, the reaction with different carbon, nitrogen, oxygen, and sulfur nucleophiles can lead to a new series of compounds. The structural formulas of these products are typically confirmed using a combination of elemental analyses and spectral data, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry . Additionally, chlorodiorganotin(IV) complexes have been synthesized using a related compound, 4-(2-methoxyphenyl)piperazine-1-carbodithioate, demonstrating the versatility of methoxyphthalazine derivatives in coordination chemistry .

Molecular Structure Analysis

The molecular structure of phthalazine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. This method provides detailed information about the arrangement of atoms within a crystal and can reveal the presence of specific interactions, such as hydrogen bonds, that stabilize the structure. For example, the crystal structure of 1-(2-methoxyphenyl)piperazinium chloranilate shows ribbons of chloranilate anions and cations linked by NH…O hydrogen bonds, highlighting the importance of intermolecular interactions in the stability of these compounds .

Chemical Reactions Analysis

Phthalazine derivatives exhibit reactivity towards various nucleophilic reagents, allowing for the replacement of chlorine atoms with other functional groups. This reactivity has been exploited to synthesize a range of products, including morpholine, cyanide, amines, alkoxide, azide, and hydrazine derivatives. The reaction of hydrazino derivatives with different acids can lead to the formation of triazolophthalazinone and triazolophthalazine derivatives, demonstrating the chemical versatility of the phthalazine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazine derivatives are characterized by a range of techniques, including spectroscopic, thermal, and dielectric analyses. These properties are influenced by the molecular and crystal structure of the compounds. For instance, the dielectric constant and AC conductivity measurements can provide insights into the electrical properties and conduction mechanisms of these materials. Differential scanning calorimetry (DSC) can be used to investigate phase transitions, while Hirshfeld surface analysis can help understand the intermolecular interactions within the crystal structure . The molecular and crystal structure of 4-ethoxycarbonyloxy-1-oxo-1H-phthalazine-2-carboxylic acid ethyl ester, another phthalazine derivative, is stabilized by a network of intra- and intermolecular hydrogen bonds, which can significantly affect its physical properties .

Scientific Research Applications

Inhibitory Activity and Pharmaceutical Research

1-Chloro-4-methoxyphthalazine derivatives have been studied for their inhibitory activity towards phosphodiesterase 5 (PDE5), with potential implications in pharmaceutical research. For instance, specific derivatives demonstrated potent PDE5 inhibitory activity, indicating potential use in developing vasorelaxant drugs. These compounds also exhibited significant selectivity over other PDE isozymes, making them promising candidates for further biological evaluation (Watanabe et al., 2000).

Another study synthesized various 4-benzylamino-1-chloro-6-substituted phthalazines, evaluating their inhibitory activity toward PDE5. These compounds showed potent PDE5 inhibition and vasorelaxant activity, suggesting their potential in developing novel PDE5 inhibitors with significant vasorelaxant effects (Watanabe et al., 1998).

Anticancer and Antioxidant Potential

Research into phthalazine derivatives, including those based on 1-Chloro-4-methoxyphthalazine, has revealed potential anticancer and antioxidant applications. Some synthesized derivatives displayed potent cytotoxic effects against human tumor cell lines, with certain compounds showing remarkable effectiveness in comparison with standard drugs (Behalo et al., 2017).

DNA Interaction and Anticancer Evaluation

Studies on the interaction of certain 1,4-bis(alkylamino)benzo[g]phthalazine derivatives with DNA have indicated potential for anticancer activity evaluation. These compounds demonstrated an ability to intercalate with DNA, a property often associated with anticancer drugs (Pons et al., 1991).

Synthesis and Photochemistry Research

The field of photochemistry has also explored derivatives of 1-Chloro-4-methoxyphthalazine. Investigations into the photochemical behavior of related compounds have provided insights into the formation of phthalimide and other cycloaddition products, contributing to our understanding of photochemical reactions (Šket et al., 1976).

Pharmacological Studies

Some studies have synthesized 14C-labeled phthalazine derivatives for drug metabolism and pharmacokinetic research, aiding in the understanding of drug distribution and metabolism in the body (Watanabe et al., 2001).

Safety And Hazards

The safety information available indicates that this compound should be handled with care to avoid contact with skin and eyes . In case of accidental ingestion or inhalation, medical attention should be sought immediately . The compound should be stored properly and kept away from sources of ignition .

properties

IUPAC Name

1-chloro-4-methoxyphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-9-7-5-3-2-4-6(7)8(10)11-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYZIDACSVOFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423292
Record name 1-Chloro-4-methoxy-phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-methoxyphthalazine

CAS RN

19064-71-2
Record name 1-Chloro-4-methoxy-phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.23 g(0.01 mol) of metallic sodium was dissolved in 50 ml of absolute methanol and then 1.99 g(0.01 mol) of 1,4-dichlorophthalazine was added thereto and completely dissolved. The reaction solution was stirred for one hour at room temperature and then treated according to the same manner as Preparation 5 to obtain the title compound as an amorphous white crystal.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Hill, J Ehrlich - The Journal of Organic Chemistry, 1971 - ACS Publications
… Evaporation and recrystallization from benzene yieldedthe products: from I, 1-chloro4-methoxyphthalazine (66%), mp 107-108(lit.20 mp107-108); from II, 1-methoxyphthalazine (82%), …
Number of citations: 20 pubs.acs.org
VV Yanilkin, BI Buzykin, VI Morozov… - Russian journal of …, 2001 - Springer
… The limiting current of the first reduction waves of 1-chloro-4-phenoxyphthalazine (II) and 1-chloro-4-methoxyphthalazine (III) is linear in concentration over the range 10 …
Number of citations: 2 link.springer.com
JH Bowie, RG Cooks, PF Donaghue… - Australian Journal of …, 1967 - CSIRO Publishing
… I t is also of interest to compare the spectra (Table 1) of 3-chloro-6-methoxypyridazine (V) with that of 1-chloro-4-methoxyphthalazine (XX). The former fragments initially through the …
Number of citations: 53 www.publish.csiro.au
BI Buzykin, NN Bystrykh, AP Stolyarov… - Chemistry of …, 1976 - Springer
… At thesame time, the UV spectrum of 1-chloro-4-methoxyphthalazine XVI (Table 2), which has a fixed aromatic system 0ike other phthalazines XII-XVI). differs sharply from the spectra of …
Number of citations: 3 link.springer.com
RN Hunston, J Parrick, CJG Shaw - Rodd's Chemistry of Carbon …, 1964 - Elsevier
Publisher Summary This chapter discusses the methods of synthesis, properties, spectroscopic analysis and typical reactions characteristic of pyridazines, cinnolines, benzocinnolines, …
Number of citations: 0 www.sciencedirect.com
V Grakauskas - The Journal of Organic Chemistry, 1971 - ACS Publications
… Evaporation and recrystallization from benzene yieldedthe products: from I, 1-chloro4-methoxyphthalazine (66%), mp 107-108(lit.20 mp107-108); from II, 1-methoxyphthalazine (82%), …
Number of citations: 3 pubs.acs.org
BI Buzykin, VV Yanilkin, VI Morozov… - Mendeleev …, 2000 - pubs.rsc.org
The formation of phthalonitrile from 1-Cl-4-X-phthalazines possessing a substituent capable of anionic elimination in the 4-position (X = Cl, OPh or OMe) was found to be induced by …
Number of citations: 12 pubs.rsc.org

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